molecular formula C25H19N3O4S B14221355 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide CAS No. 827576-90-9

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide

Cat. No.: B14221355
CAS No.: 827576-90-9
M. Wt: 457.5 g/mol
InChI Key: JZQRWCOJUYPSRJ-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzoylphenyl group, a sulfamoyl group, and a pyridine carboxamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoylphenyl and sulfamoyl intermediates. These intermediates are then coupled with pyridine-4-carboxamide under specific reaction conditions, such as controlled temperature and pH, to yield the final compound. Common reagents used in these reactions include benzoyl chloride, sulfonamide, and pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide

Comparison

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like cetylpyridinium chloride and domiphen bromide, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specialized applications.

Properties

CAS No.

827576-90-9

Molecular Formula

C25H19N3O4S

Molecular Weight

457.5 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C25H19N3O4S/c29-24(18-6-2-1-3-7-18)22-8-4-5-9-23(22)28-33(31,32)21-12-10-20(11-13-21)27-25(30)19-14-16-26-17-15-19/h1-17,28H,(H,27,30)

InChI Key

JZQRWCOJUYPSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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